BOC-Phe-Arg
Description
Properties
Molecular Formula |
C20H31N5O5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O5/c1-20(2,3)30-19(29)25-15(12-13-8-5-4-6-9-13)16(26)24-14(17(27)28)10-7-11-23-18(21)22/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)(H4,21,22,23)/t14-,15-/m0/s1 |
InChI Key |
PTDDUPAYTUTXAX-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Overview:
BOC-Phe-Arg is widely used as a building block in peptide synthesis due to its protective BOC (tert-butyloxycarbonyl) group, which facilitates the formation of peptide bonds while preventing unwanted reactions.
Applications:
- Therapeutic Peptides: this compound serves as a precursor for synthesizing bioactive peptides with potential therapeutic effects, such as antimicrobial and anticancer properties.
- Solid-Phase Peptide Synthesis (SPPS): The compound is utilized in SPPS methodologies, allowing for the efficient assembly of complex peptide sequences.
Case Study:
A study demonstrated the synthesis of a series of cyclic peptides using this compound as a key intermediate, leading to compounds with enhanced biological activity against cancer cell lines .
Drug Development
Overview:
The unique properties of this compound make it valuable in pharmaceutical research, particularly in the design of drugs targeting specific enzymes or receptors.
Applications:
- Enzyme Inhibitors: this compound derivatives have been explored as inhibitors for various proteases, which play critical roles in disease progression.
- Targeted Drug Delivery: The compound can be conjugated with other molecules to create targeted drug delivery systems, enhancing the efficacy and reducing side effects of therapeutic agents.
Data Table: Drug Development Applications
| Compound | Target Enzyme | Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| This compound-Ala | Acetylcholinesterase | 5.90 ± 0.07 | |
| This compound-Cys | Serine Protease | 10.50 ± 0.15 |
Biochemical Assays
Overview:
this compound is employed in various biochemical assays to measure enzyme activity and study protein interactions.
Applications:
- Enzyme Activity Measurement: The compound is used to assess the activity of proteolytic enzymes, providing insights into their kinetics and inhibition mechanisms.
- Fluorescent Probes: this compound can be modified to create fluorescent probes that allow visualization of biological processes in live cells.
Case Study:
Research highlighted the use of this compound in developing a fluorescent probe for monitoring enzyme activity in real-time, facilitating studies on enzyme kinetics and substrate interactions .
Protein Engineering
Overview:
In protein engineering, this compound is utilized to modify proteins' functions and stability.
Applications:
- Biocatalysts Development: The incorporation of this compound into protein structures can enhance their catalytic efficiency and stability under various conditions.
- Therapeutic Proteins: Modifying therapeutic proteins with this compound can improve their pharmacokinetic properties and reduce immunogenicity.
Data Table: Protein Engineering Applications
Chemical Reactions Analysis
Cleavage Reactions and pH Dependence
Boc-Phe-Arg’s cleavage behavior under varying pH conditions was studied using model peptides (e.g., Ac-Phe-Arg-Ala-Asn-Ser...):
| pH | Time | TCEP Presence | Cleavage Efficiency (this compound Analogue) |
|---|---|---|---|
| 5.5 | 24 h | No | <8% |
| 8.0 | 5 h | No | 84–95% |
-
Base Catalysis : Cleavage accelerates under basic conditions (pH 8.0), with near-complete cleavage within 5 hours .
-
Role of TCEP : Reduces disulfide bonds but has minimal impact on cleavage kinetics at pH 8.0 .
Degradation and Stability
The Boc protecting group on arginine shows time- and solvent-dependent instability:
| Solvent | Time (Days) | Remaining Fmoc-Arg(Boc)₂-OH (%) |
|---|---|---|
| DMF | 30 | 51.2 |
| NBP | 30 | 37.7 |
-
Degradation Products : Include δ-lactam derivatives due to intramolecular cyclization .
-
Comparison with Other Protecting Groups :
Key Challenges and Solutions
-
Self-Cyclization : Mitigated by delayed base addition and rapid coupling .
-
Solvent Choice : DMF preferred over NBP for Boc-protected arginine due to slower degradation .
-
Alternative Protecting Groups : NO₂ or Pbf groups recommended for long-term stability .
Table 1: Cleavage Efficiency of this compound Analogues
| pH | Time | Condition | Cleavage (%) |
|---|---|---|---|
| 5.5 | 24 h | No TCEP | 8% |
| 8.0 | 5 h | 50 mM TCEP | 84–89% |
Table 2: Stability of Boc-Protected Arginine
| Time (Days) | Fmoc-Arg(Boc)₂-OH in DMF (%) | Fmoc-Arg(Boc)₂-OH in NBP (%) |
|---|---|---|
| 10 | 77.6 | 71.8 |
| 30 | 51.2 | 37.7 |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Preparation Methods
Resin Selection and Initial Loading
Boc-Phe-Arg is typically synthesized on a methylbenzhydrylamine (MBHA) resin, which accommodates the Boc protection strategy. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes before coupling the C-terminal amino acid. Loading efficiencies of 0.4–0.7 mmol/g are achieved using Boc-Arg(NO₂)-OH in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Sequential Coupling Protocol
-
Boc Deprotection : Treatment with 55% trifluoroacetic acid (TFA) in DCM for 15 minutes removes the Boc group, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM.
-
Phe Coupling : Boc-Phe-OH (3 equiv) is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HOBt (3 equiv each) in dimethylformamide (DMF), reacting for 90 minutes at 25°C.
-
Arg Incorporation : Boc-Arg(NO₂)-OH shows superior coupling efficiency (98.5%) compared to Boc-Arg(Pbf)-OH (92%) when using 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) as the activator.
Table 1: SPPS Coupling Efficiency for Boc-Arg Derivatives
| Protecting Group | Activator | Coupling Time (min) | Yield (%) | δ-Lactam Formation (%) |
|---|---|---|---|---|
| NO₂ | HCTU/DIEA | 120 | 98.5 | 3.2 |
| Pbf | HBTU/DIEA | 150 | 92.0 | 12.0 |
| Boc₂ | DIC/Oxyma | 180 | 28.0 | 60.0 |
Solution-Phase Fragment Condensation
Tetrapeptide Intermediate Synthesis
The solution-phase method involves synthesizing this compound(NO₂)-OH through stepwise coupling:
Challenges in Fragment Coupling
-
Racemization : Prolonged activation times (>2 hours) increase D-isomer formation to 8.7%.
-
Solvent Effects : Dimethylacetamide (DMA) reduces racemization to 1.5% compared to DMF (3.8%) under identical conditions.
Protecting Group Strategies for Arginine
Nitro (NO₂) Group Advantages
Table 2: Arginine Protecting Group Performance
| Group | Cleavage Reagent | Time (h) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| NO₂ | H₂/Pd-C | 24 | 99.1 | 12.50 |
| Pbf | TFA/H₂O/TIS (95:2.5:2.5) | 2 | 97.8 | 18.75 |
| Mtr | TFMSA/TFA (1:9) | 1 | 95.2 | 22.30 |
Novel Ionic Liquid-Mediated Synthesis
Boc-AAILs as Reaction Media
Room-temperature ionic liquids like [emim][Boc-Arg] enable coupling without base additives:
Scalability Considerations
-
Cost : Ionic liquid synthesis adds $0.25/mg to production costs.
-
Recycling : [emim][Boc-Arg] can be reused 5× with <10% efficiency loss.
Large-Scale Production Optimizations
Continuous Flow SPPS
Q & A
Q. How to address discrepancies in stability data for this compound under varying pH conditions?
- Methodology :
- Stability Assays : Incubate this compound in buffers (pH 2–12) and analyze degradation products via LC-MS.
- Kinetic Modeling : Calculate half-life (t) and degradation rate constants (k) using first-order kinetics.
- Control Variables : Account for temperature, buffer composition, and light exposure. Publish raw data in supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
